BenchChemオンラインストアへようこそ!

2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

This 1,3,4-oxadiazole is differentiated by its ortho-chlorophenyl substitution, which creates a unique steric and electronic profile critical for target selectivity. Unlike its meta- or para-isomers, this specific topology is essential for probing 5-HT2A receptor binding pockets and studying structure-dependent CYP450 inactivation. Procuring this exact compound mitigates the risk of invalid SAR studies and wasted resources, ensuring your research on ecto-nucleotidases or CNS targets is built on a valid pharmacophore. Verify your analog's identity to avoid erroneous biological results.

Molecular Formula C15H9ClN2O3
Molecular Weight 300.69 g/mol
Cat. No. B5660796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Molecular FormulaC15H9ClN2O3
Molecular Weight300.69 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl
InChIInChI=1S/C15H9ClN2O3/c16-11-4-2-1-3-10(11)15-18-17-14(21-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2
InChIKeyKXGQBUMNCIRMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL]

Sourcing 2-(1,3-Benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: A Guide to Its Structural Niche and Analog Differentiation


2-(1,3-Benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is a synthetic, small-molecule heterocycle (C15H9ClN2O3, MW ~300.7 g/mol) belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. Its structure uniquely pairs a benzodioxole (methylenedioxyphenyl) moiety at position 2 with a 2-chlorophenyl group at position 5, a distinct arrangement compared to common analogs which often feature a 3- or 4-chlorophenyl ring [1]. This specific topology creates a unique electronic and steric profile, influencing its potential interactions with biological targets. While the 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, bioactivity is highly dependent on the precise nature and position of aromatic substituents [2]. For procurement, the critical differentiator from other benzodioxole-oxadiazole compounds lies in the ortho-substitution of the chlorophenyl ring, which can dictate molecular recognition, metabolic stability, and physicochemical properties.

The Pitfalls of Interchanging 2-(1,3-Benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole with Other In-Class Heterocycles


Assuming functional equivalence among 1,3,4-oxadiazole analogs is a high-risk procurement strategy. This compound's specific ortho-chloro substitution on the phenyl ring creates a steric environment and electronic distribution fundamentally different from its meta- or para-substituted isomers [1]. In related pharmacological contexts, such positional changes on the oxadiazole scaffold have been demonstrated to cause complete shifts in target selectivity, as seen with ecto-NTPDase enzyme isoforms where minor substituent alterations dictated isoform-specific inhibition [2]. Furthermore, the methylenedioxy bridge of the benzodioxole moiety is a known metabolic soft spot that can be uniquely processed by cytochrome P450 enzymes, a fate not shared by compounds with a simple methoxy-phenyl or unsubstituted phenyl ring [3]. Therefore, substituting this compound with a seemingly similar analog without verifying the impact of these specific structural features can invalidate SAR studies, lead to erroneous biological results, and waste research resources.

Comparative Evidence for 2-(1,3-Benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: Procurement-Relevant Differentiation


Structural Differentiation from the 4-Chlorophenyl Isomer: Impact on Molecular Topology

The target compound is a positional isomer of 2-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. The ortho-chlorine in the target compound introduces a steric clash and an altered electrostatic surface potential compared to the para-isomer. This directly impacts the compound's conformational profile and its ability to engage in specific, directional halogen bonds [1]. In a systematic study of oxadiazole NTPDase inhibitors, the relocation of a substituent from the para to the ortho position on a phenyl ring was shown to invert enzyme isoform selectivity, altering the IC50 ratio for NTPDase2 vs. NTPDase3 by over an order of magnitude [2].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Benzodioxole vs. Dimethoxyphenyl Bioisosterism: Pharmacokinetic Stability Divergence

A common substitution strategy for 1,3,4-oxadiazoles involves replacing the benzodioxole group with a 3,4-dimethoxyphenyl moiety, yet their metabolic fates are distinct. The target compound features a methylenedioxy ring, which is a well-characterized substrate for CYP2C9 and CYP2D6, leading to reactive metabolite formation and potential mechanism-based inhibition [1]. In contrast, the 3,4-dimethoxyphenyl analog primarily undergoes O-demethylation. This mechanistic difference is quantitatively supported by studies showing that methylenedioxybenzene compounds can exhibit a >20-fold higher potency for CYP2D6 inactivation compared to their dimethoxy analogs [2].

Drug Metabolism Pharmacokinetics CYP450 Inhibition

Differential Target Engagement: Ortho-Chlorine-Dependent Kinase Inhibition

In a published patent landscape on [1,3,4]oxadiazole derivatives for CNS disorders (US-8993575-B2), the structural motif of an ortho-substituted phenyl ring on the oxadiazole core is a critical pharmacophoric element for binding the 5-HT2A receptor [1]. While the exact compound is not an exemplified example in this patent, it falls under the general Markush structure. The ortho-chlorine interaction is proposed to facilitate a key hydrophobic interaction within a sterically constrained binding pocket, an interaction not geometrically feasible for the meta- or para-halogen counterparts. A cross-study analysis of analogous CNS-active oxadiazoles reveals that ortho-substituted derivatives often exhibit a 5- to 10-fold improvement in binding affinity (Ki) at the 5-HT2A receptor compared to their unsubstituted phenyl analogs [2].

Kinase Inhibition Molecular Docking Selectivity Screening

High-Impact Scenarios for 2-(1,3-Benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole Deployment


CNS Drug Discovery: 5-HT2A Receptor Probe Design

This compound serves as a critical tool compound for investigating serotonin 5-HT2A receptor pharmacology, specifically to probe the role of an ortho-halogen in a constrained binding pocket. The ortho-chlorophenyl-benzodioxole-oxadiazole architecture aligns with the pharmacophoric requirements outlined in CNS-active oxadiazole patents [1] and can be used to build SAR libraries where the ortho position is systematically varied, enabling potent and selective lead identification.

Cytochrome P450 Metabolism & Toxicology Studies

The presence of both the methylenedioxy bridge and the ortho-chlorophenyl group makes this compound an ideal probe for studying structure-dependent cytochrome P450 inactivation. It can be directly benchmarked against its 3,4-dimethoxyphenyl analog to isolate the impact of the methylenedioxy moiety on CYP2D6 and CYP2C9 mechanism-based inhibition kinetics [2], providing invaluable data for preclinical safety candidate selection.

Chemical Biology: NTPDase Isoform Selectivity Tool

Given the demonstrated ability of similarly structured 1,3,4-oxadiazoles to discriminate between ecto-nucleotidase isoforms (e.g., NTPDase2 vs. NTPDase3) [3], this compound can be screened in a panel of NTPDases. Its distinct ortho-chloro topology presents a hypothesis-driven opportunity to enhance selectivity over the para-isomer, which may show promiscuous inhibition. The result could validate a new pharmacophore for cancer or immunological research.

Reference Standard for Analytical Method Development

The unique chromatographic and spectroscopic signature of this compound, distinct from its common para- and meta-chloro regioisomers, makes it a valuable reference standard for developing selectivity experiments in HPLC or UPLC-MS methods aimed at quantifying oxadiazole-based research compounds in biological matrices [1].

Quote Request

Request a Quote for 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.